Ethyl (piperidin-4-yloxy)-acetate hydrochloride
Overview
Description
Ethyl (piperidin-4-yloxy)-acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Scientific Research Applications
Crystallization and Structural Analysis : Ethyl acetate, a related compound, was used in the crystallization of desloratadine, a tricyclic antihistamine. This study highlighted the absence of strong hydrogen bonds in the structure, despite containing a secondary NH group (Bhatt & Desiraju, 2006).
Synthesis of Chemical Compounds : Ethyl carbonochloridate, a compound similar to Ethyl (piperidin-4-yloxy)-acetate hydrochloride, was used in synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the compound's utility in complex chemical syntheses (Zheng, 2010).
Radiochemistry and PET Imaging : In a study involving the synthesis of a potential radioligand for Dopamine D4 receptors, a precursor similar to this compound was used. This research contributes to the development of non-invasive assessment tools in neurology (Matarrese et al., 2000).
Molecular Structure Analysis : The study of the molecular structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate involved a synthesis process using piperidine and ethyl acetate, demonstrating the compound's role in forming hydrogen-bonded dimers (Khan et al., 2013).
Synthesis and Biological Activities : A study synthesized 2,6-diaryl-3-methyl-4-piperidone derivatives using ethyl-methyl ketone, which is related to this compound, to investigate their biological activities (Rameshkumar et al., 2003).
Antibacterial Activity : A study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole, synthesized using Ethyl piperidin-4-carboxylate, highlighted their potential in antibacterial applications (Iqbal et al., 2017).
Future Directions
Mechanism of Action
Target of Action
It is known that compounds with a piperidine moiety, such as ethyl (piperidin-4-yloxy)-acetate hydrochloride, have a wide variety of biological activities .
Mode of Action
Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine-based compounds are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl (piperidin-4-yloxy)-acetate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, this compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . It is important to determine the optimal dosage range to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, this compound has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in the oxidation of organic substances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can impact its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (piperidin-4-yloxy)-acetate hydrochloride typically involves the reaction of piperidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon of the ethyl chloroacetate, resulting in the formation of ethyl (piperidin-4-yloxy)-acetate. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (piperidin-4-yloxy)-acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
- **Sub
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Properties
IUPAC Name |
ethyl 2-piperidin-4-yloxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-12-9(11)7-13-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFUEMZJCKRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781262 | |
Record name | Ethyl [(piperidin-4-yl)oxy]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209112-79-8 | |
Record name | Ethyl [(piperidin-4-yl)oxy]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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